三溴化钐(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium(III) tribromide (SmBr3) is a chemical compound composed of samarium and bromine atoms. It is a yellow-white solid that is soluble in water and is used in various scientific applications. SmBr3 is a coordination compound with a trigonal planar geometry, and its structure is similar to that of other samarium halides. SmBr3 has several interesting properties, such as its ability to form coordination complexes, its strong oxidizing power, and its ability to act as an electron transfer agent.
科学研究应用
安全和危害
未来方向
Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction . Its role in numerous C-C and C-X (X = hetero atom) bond-forming transformations has been established . This makes it an exceptional chemo-selective and stereoselective reagent . The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands, and solvents through effective coordination and an increase in reduction potential . This suggests that Samarium(III) bromide could have potential future applications in various chemical reactions and processes.
作用机制
Target of Action
Samarium(3+);tribromide is a crystalline compound of one samarium and three bromine atoms It’s worth noting that samarium (153sm) lexidronam, a chelated complex of samarium isotope, concentrates in areas with high bone turnover such as sites of metastases .
Mode of Action
Samarium sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain .
Biochemical Pathways
It’s known that samarium sm 153 lexidronam affects the bone remodeling process, which involves the resorption of bone by osteoclasts and the formation of bone by osteoblasts .
Result of Action
Samarium sm 153 lexidronam is known to provide relief from bone pain associated with osteoblastic metastatic bone lesions .
属性
{ "Design of the Synthesis Pathway": "The synthesis of Samarium(3+);tribromide can be achieved by reacting Samarium(III) oxide with hydrobromic acid in the presence of a reducing agent.", "Starting Materials": [ "Samarium(III) oxide (Sm2O3)", "Hydrobromic acid (HBr)", "Reducing agent (such as zinc powder or sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve Samarium(III) oxide in hydrobromic acid to form Samarium(III) bromide.", "Step 2: Add the reducing agent to the reaction mixture to reduce Samarium(III) to Samarium(II).", "Step 3: Allow the reaction mixture to stand for several hours to complete the reduction process.", "Step 4: Add excess hydrobromic acid to the reaction mixture to convert Samarium(II) to Samarium(III).", "Step 5: Allow the excess hydrobromic acid to evaporate to obtain Samarium(III) bromide.", "Step 6: React Samarium(III) bromide with excess hydrobromic acid to obtain Samarium(III) tribromide.", "Step 7: Purify the product by recrystallization." ] } | |
13759-87-0 | |
分子式 |
Br3Sm |
分子量 |
390.1 g/mol |
IUPAC 名称 |
tribromosamarium |
InChI |
InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |
InChI 键 |
ICKYUJFKBKOPJT-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Sm+3] |
规范 SMILES |
Br[Sm](Br)Br |
13759-87-0 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。